molecular formula C9H5BrFN B1447834 1-Bromo-8-fluoroisoquinoline CAS No. 1368512-30-4

1-Bromo-8-fluoroisoquinoline

Cat. No. B1447834
M. Wt: 226.04 g/mol
InChI Key: DAPFAORJGTUTKH-UHFFFAOYSA-N
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Description

1-Bromo-8-fluoroisoquinoline is a heterocyclic compound with the molecular formula C9H5BrFN . It is a yellow to brown solid and is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

Fluorinated isoquinolines, such as 1-Bromo-8-fluoroisoquinoline, have been synthesized using modern synthetic methodologies . These methodologies include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Molecular Structure Analysis

The molecular structure of 1-Bromo-8-fluoroisoquinoline is represented by the linear formula C9H5BrFN . The InChI code for this compound is 1S/C9H5BrFN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H .


Physical And Chemical Properties Analysis

1-Bromo-8-fluoroisoquinoline is a yellow to brown solid . It has a molecular weight of 226.05 g/mol . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Fluorinated isoquinolines, including 1-Bromo-8-fluoroisoquinoline, have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials .

  • Pharmaceuticals : Isoquinolines are essential in pharmaceutical sciences because they exhibit various bioactivities . Fluorinated isoquinolines, i.e., hybrid compounds with an isoquinoline framework and a fluorine substituent, have thus attracted a great deal of attention over the past several decades . For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .

  • Materials Science : Isoquinoline derivatives have important industrial applications, where they serve as components in paints, dyes, and electronic devices . The introduction of fluorine atoms often cause unique bioactivities, which can enhance potential industrial utility .

Safety And Hazards

The safety information for 1-Bromo-8-fluoroisoquinoline includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Fluorinated isoquinolines, such as 1-Bromo-8-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . They exhibit unique characteristics such as biological activities and light-emitting properties . Thus, the future directions for this compound could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

1-bromo-8-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPFAORJGTUTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-8-fluoroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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